molecular formula C18H26N2O3S2 B2437116 1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(thian-4-yl)-1,4-diazepane CAS No. 2309556-36-1

1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B2437116
CAS No.: 2309556-36-1
M. Wt: 382.54
InChI Key: CKMLVUHUZJVXEY-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(thian-4-yl)-1,4-diazepane is a complex organic compound that features a benzofuran ring, a sulfonyl group, and a diazepane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(thian-4-yl)-1,4-diazepane likely involves multiple steps, including the formation of the benzofuran ring, the introduction of the sulfonyl group, and the construction of the diazepane ring. Typical reaction conditions might include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of Sulfonyl Group: Sulfonylation reactions typically involve sulfonyl chlorides and a base.

    Construction of Diazepane Ring: This can be synthesized through ring-closing reactions involving amines and halides.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the benzofuran ring or the thianyl group.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents such as halides, acids, or bases depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(thian-4-yl)-1,4-diazepane could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, such compounds might:

    Bind to Enzymes: Inhibiting or activating enzyme activity.

    Interact with Receptors: Modulating receptor function.

    Affect Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(thian-4-yl)-1,4-diazepane: can be compared with other benzofuran or diazepane derivatives.

    Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran or benzofuran-2-sulfonamide.

    Diazepane Derivatives: Compounds like diazepam or other 1,4-diazepane derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(thian-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c21-25(22,17-2-3-18-15(14-17)4-11-23-18)20-8-1-7-19(9-10-20)16-5-12-24-13-6-16/h2-3,14,16H,1,4-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMLVUHUZJVXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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